molecular formula C26H31N3O5 B14958822 Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B14958822
M. Wt: 465.5 g/mol
InChI Key: OKYQILDPGYUJPT-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by its unique structure, which includes a propyl group, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Coupling Reactions: The pyrrolidinone intermediate is then coupled with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the pyrrolidinone ring.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate
  • Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Uniqueness

Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

propyl 4-[[4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C26H31N3O5/c1-3-5-14-29-17-20(16-23(29)30)25(32)28-21-10-6-18(7-11-21)24(31)27-22-12-8-19(9-13-22)26(33)34-15-4-2/h6-13,20H,3-5,14-17H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

OKYQILDPGYUJPT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCC

Origin of Product

United States

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